N-tert-butyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Description
N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, a morpholine group, and a chloro(difluoro)methoxy phenyl group
Properties
IUPAC Name |
2-N-tert-butyl-4-N-[4-[chloro(difluoro)methoxy]phenyl]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClF2N6O2/c1-17(2,3)26-15-23-14(24-16(25-15)27-8-10-28-11-9-27)22-12-4-6-13(7-5-12)29-18(19,20)21/h4-7H,8-11H2,1-3H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQGOSPNQKDCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClF2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the morpholine group: This step involves the nucleophilic substitution reaction where the morpholine group is introduced to the triazine ring.
Attachment of the chloro(difluoro)methoxy phenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, to attach the phenyl group to the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-N’-{4-chlorophenyl}-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
- N-tert-butyl-N’-{4-(difluoromethoxy)phenyl}-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
- N-tert-butyl-N’-{4-(methoxy)phenyl}-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloro(difluoro)methoxy group, in particular, enhances its chemical stability and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
